1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features an indole core, which is a significant structural motif in numerous biologically active molecules, including pharmaceuticals. The compound has attracted attention in various scientific fields due to its possible applications in medicinal chemistry and drug development.
This compound falls under the category of indolecarboxamides, which are characterized by the presence of a carboxamide group attached to an indole structure. Indole derivatives are widely studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific classification of 1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide places it within the realm of organoheterocyclic compounds, emphasizing its complex molecular framework.
The synthesis of 1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide typically involves several key steps:
These methods highlight the compound's synthetic versatility and provide pathways for further functionalization.
The molecular formula of 1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide is with a molecular weight of approximately 309.4 g/mol.
The InChI Key for this compound is BDNXVMVFVIQDRK-UHFFFAOYSA-N, which provides a unique identifier for database searches.
1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide can participate in various chemical reactions:
The mechanism of action for 1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, resulting in various biological effects. The precise molecular targets and pathways may vary based on the context of use but often relate to pathways involved in cellular signaling and metabolic processes.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 309.4 g/mol |
IUPAC Name | 1-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)indole-6-carboxamide |
InChI Key | BDNXVMVFVIQDRK-UHFFFAOYSA-N |
Canonical SMILES | COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
These properties indicate its stability under standard conditions and potential reactivity under specific chemical environments.
1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide has numerous applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential significance across multiple fields.
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0
CAS No.: 85815-37-8
CAS No.: 207740-41-8